6-Chloro-3-indoxyl nonanoate
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Overview
Description
6-Chloro-3-indoxyl nonanoate is a fluorescent substrate primarily used in the detection of beta-galactosidase activity. This compound is valuable in various research and industrial applications, including food testing and environmental testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indoxyl nonanoate typically involves the esterification of 6-chloro-3-indoxyl with nonanoic acid. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in methanol to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indoxyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloro-3-indoxyl and nonanoic acid.
Oxidation: The indoxyl moiety can be oxidized to form indigo derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 6-Chloro-3-indoxyl and nonanoic acid.
Oxidation: Indigo derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
6-Chloro-3-indoxyl nonanoate is extensively used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to detect beta-galactosidase activity.
Biology: In the study of enzyme kinetics and the detection of enzyme levels in various biological samples.
Industry: Used in food and environmental testing to detect the presence of specific enzymes
Mechanism of Action
The primary mechanism of action of 6-Chloro-3-indoxyl nonanoate involves its hydrolysis by beta-galactosidase. The enzyme cleaves the ester bond, releasing 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-indoxyl acetate
- 6-Chloro-3-indoxyl butyrate
- 6-Chloro-3-indoxyl hexanoate
Comparison
6-Chloro-3-indoxyl nonanoate is unique due to its longer nonanoate chain, which can affect its solubility and interaction with enzymes compared to shorter-chain analogs like 6-Chloro-3-indoxyl acetate or butyrate. This makes it particularly useful in specific applications where longer chain esters are preferred .
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) nonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-11-13(18)9-10-14(15)16/h9-12,19H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STALAAUKINVVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301594 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-72-8 |
Source
|
Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133950-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indol-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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